molecular formula C40H62N6O9 B1242305 Tasipeptin B

Tasipeptin B

Cat. No. B1242305
M. Wt: 771 g/mol
InChI Key: SLJZYOVZWGGRQB-GRYOGVIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tasipeptin B is a natural product found in Symploca with data available.

Scientific Research Applications

Cytotoxic Properties

Tasipeptin B, a depsipeptide isolated from the marine cyanobacterium Symploca sp., has been identified to exhibit cytotoxic properties. Specifically, it demonstrates significant cytotoxicity towards KB cells, a line of human oral epidermoid carcinoma cells. The IC(50) values, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, were found to be 0.82 μM for Tasipeptin B. This indicates its potential as a candidate for cancer treatment research, especially in targeting specific types of cancer cells (Williams et al., 2003).

Potential Role in Reproductive Health

While not directly related to Tasipeptin B, research on similar neuropeptides like kisspeptin and neurokinin B (NKB) has been significant in reproductive health. These peptides play crucial roles in the hormonal control of reproduction. Understanding the mechanisms and interactions of peptides like Tasipeptin B could contribute to developing new therapeutic strategies for managing reproductive disorders (Mills & Dhillo, 2022).

Serine Protease Inhibitors

Tasipeptin B, along with its analog Tasipeptin A, has been synthesized and shown to serve as a potent non-covalent inhibitor of serine proteases. This class of enzymes plays a significant role in various physiological processes, including digestion, immune response, and blood coagulation. Therefore, Tasipeptin B's inhibitory action on serine proteases opens avenues for therapeutic applications in conditions where these enzymes are implicated (Köcher et al., 2017).

Neurokinin B Interactions and Reproduction

Tasipeptin B's structural and functional similarities to neuropeptides like NKB suggest potential roles in reproductive hormone regulation. Studies have shown that NKB, a tachykinin, can regulate reproduction through interactions with kisspeptin, influencing gonadotropin-releasing hormone (GnRH) secretion. Understanding Tasipeptin B's interactions in similar pathways could provide insights into novel reproductive regulation mechanisms (Campo et al., 2018).

properties

Product Name

Tasipeptin B

Molecular Formula

C40H62N6O9

Molecular Weight

771 g/mol

IUPAC Name

N-[(2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-21-hydroxy-4,11-dimethyl-2,15-bis(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]butanamide

InChI

InChI=1S/C40H62N6O9/c1-10-14-31(47)43-34-25(8)55-40(54)33(24(6)7)44-36(50)29(21-26-15-12-11-13-16-26)45(9)39(53)30(20-23(4)5)46-32(48)18-17-27(38(46)52)41-35(49)28(19-22(2)3)42-37(34)51/h11-13,15-16,22-25,27-30,32-34,48H,10,14,17-21H2,1-9H3,(H,41,49)(H,42,51)(H,43,47)(H,44,50)/t25-,27+,28+,29+,30+,32-,33+,34+/m1/s1

InChI Key

SLJZYOVZWGGRQB-GRYOGVIMSA-N

Isomeric SMILES

CCCC(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)[C@@H](NC1=O)CC(C)C)O)CC(C)C)C)CC3=CC=CC=C3)C(C)C)C

Canonical SMILES

CCCC(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(NC1=O)CC(C)C)O)CC(C)C)C)CC3=CC=CC=C3)C(C)C)C

synonyms

tasipeptin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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